2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate
Description
This compound is a quinoline-4-carboxylate ester featuring a 2-oxo-2-(p-tolyl)ethyl ester group at the 4-position of the quinoline core. The quinoline moiety is substituted at the 2-position with a 4'-methylbiphenyl group and at the 8-position with a methyl group.
Properties
Molecular Formula |
C33H27NO3 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 8-methyl-2-[4-(4-methylphenyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C33H27NO3/c1-21-7-11-24(12-8-21)25-15-17-26(18-16-25)30-19-29(28-6-4-5-23(3)32(28)34-30)33(36)37-20-31(35)27-13-9-22(2)10-14-27/h4-19H,20H2,1-3H3 |
InChI Key |
BUIIGTYPPXKZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4C(=C3)C(=O)OCC(=O)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the biphenyl and p-tolyl groups. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the aromatic rings.
Scientific Research Applications
The compound 2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate (CAS: 355826-76-5) is a quinoline derivative that has garnered attention in various scientific research applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.
Anticancer Activity
Numerous studies have investigated the potential anticancer properties of quinoline derivatives, including the target compound. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar quinoline derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a promising pathway for further research on this compound's efficacy in cancer therapy .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activities. The target compound's structure suggests potential effectiveness against bacterial and fungal pathogens.
- Research Findings : A comparative analysis indicated that compounds with similar structures showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the need for further exploration of this compound's antimicrobial properties .
Photophysical Properties
The photophysical characteristics of quinoline derivatives have made them suitable candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
- Data Table 1: Photophysical Properties Comparison
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Compound A | 450 | 25 |
| Compound B | 480 | 30 |
| 2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate | TBD | TBD |
Drug Development
Due to its unique structure, the compound is being explored as a lead compound in drug development, particularly in designing new therapies targeting neurological disorders.
Mechanism of Action
The mechanism by which 2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)quinoline-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The compound belongs to a class of quinoline-4-carboxylate esters with variable substituents. Key structural analogs include:
Notes:
- The 4'-methyl group on the biphenyl may increase lipophilicity relative to unsubstituted biphenyl derivatives, affecting solubility and membrane permeability .
Physicochemical and Spectroscopic Properties
- Melting Point: The target compound’s melting point is expected to exceed 150°C due to its rigid biphenyl and quinoline core, similar to VM-8 (133–135°C, ) and [11] (predicted 609°C boiling point).
- IR Spectroscopy : Key peaks include ester C=O (~1710 cm⁻¹, ) and aromatic C–H stretches (~3105 cm⁻¹). The biphenyl group may show distinct out-of-plane bending at ~750 cm⁻¹ .
- ¹H-NMR: Expected signals: δ 2.34 (s, 3H, p-tolyl methyl), δ 7.00–7.69 (m, 12H, biphenyl and quinoline aromatics), δ 4.27 (s, 2H, ester –CH₂–) .
Biological Activity
“2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate” is a synthetic compound that belongs to the quinoline family. Compounds in this class have garnered attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
1. Anti-Cancer Activity
Quinoline derivatives are known for their potential anti-cancer properties. Research indicates that certain quinoline-based compounds can inhibit tumor growth through various mechanisms:
- Mechanism of Action : Many quinolines induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Case Studies : Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. For instance, a study demonstrated that a related quinoline derivative significantly inhibited the proliferation of breast cancer cells in vitro.
2. Anti-Microbial Activity
Quinoline derivatives often exhibit antimicrobial properties:
- Spectrum of Activity : These compounds can be effective against a range of pathogens, including bacteria and fungi.
- Research Findings : A study found that certain quinoline-based compounds showed significant activity against multi-drug resistant strains of bacteria, suggesting a potential role in treating infections where conventional antibiotics fail.
3. Anti-Inflammatory Properties
Quinoline compounds have also been investigated for their anti-inflammatory effects:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Experimental Evidence : In animal models, quinoline derivatives have been shown to reduce inflammation markers and improve outcomes in conditions like arthritis.
Data Table: Summary of Biological Activities
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
